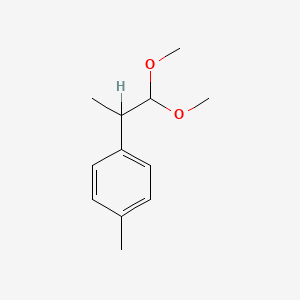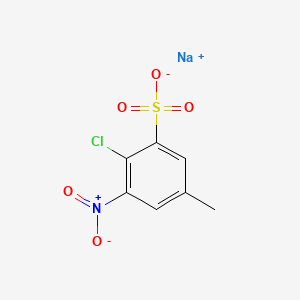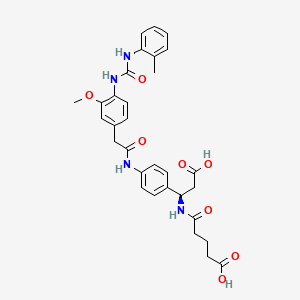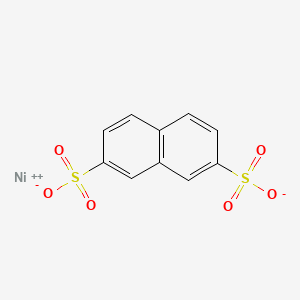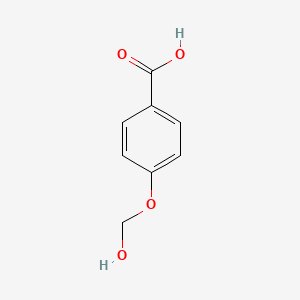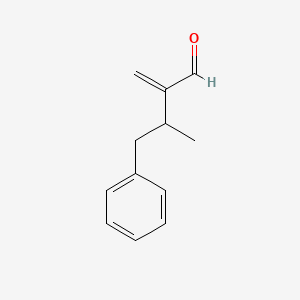
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt is a chemical compound with the molecular formula C8H19PS2. It is known for its bioactive properties and is primarily used in research settings . This compound is a derivative of phosphinodithioic acid and is characterized by the presence of two isobutyl groups attached to the phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt typically involves the reaction of phosphinodithioic acid with isobutyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . The resulting product is then treated with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: It can be reduced to form phosphinodithioic acid.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Phosphinothioic acid derivatives.
Reduction: Phosphinodithioic acid.
Substitution: Various alkyl or aryl phosphinothioic acid derivatives.
Applications De Recherche Scientifique
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential bioactive properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt: Similar in structure but with sodium as the counterion instead of ammonium.
Diisobutyldithiophosphinic acid: Another derivative of phosphinodithioic acid with similar properties.
Uniqueness
Phosphinothioic acid, bis(2-methylpropyl)-, ammonium salt is unique due to its specific ammonium counterion, which can influence its solubility, reactivity, and bioactivity compared to other similar compounds .
Propriétés
Numéro CAS |
102199-04-2 |
|---|---|
Formule moléculaire |
C8H22NOPS |
Poids moléculaire |
211.31 g/mol |
Nom IUPAC |
azanium;bis(2-methylpropyl)-oxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS.H3N/c1-7(2)5-10(9,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,11);1H3 |
Clé InChI |
HYJKEPNOJXJLEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP(=S)(CC(C)C)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




